molecular formula C5H9NOS B1267140 1,4-Thiazepan-5-one CAS No. 2896-98-2

1,4-Thiazepan-5-one

Cat. No. B1267140
CAS RN: 2896-98-2
M. Wt: 131.2 g/mol
InChI Key: YBUWZZKYXPWDGO-UHFFFAOYSA-N
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Description

1,4-Thiazepan-5-one, also known as this compound, is an organic compound with the molecular formula C5H5NS. It is a heterocyclic compound containing a five-membered thiazole ring with a sulfur atom at the center. This compound has attracted considerable attention due to its potential applications in medicine and other fields. In recent years, its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied extensively. The purpose of

Scientific Research Applications

Synthesis of Bicyclic 1,4-Thiazepines for Anti-Trypanosoma Brucei Brucei Agents

1,4-Thiazepines derivatives are crucial in medicinal chemistry due to their diverse pharmacological applications. New bicyclic thiazolidinyl-1,4-thiazepines were synthesized and tested for anthelmintic and anti-Trypanosoma brucei brucei activities. Among these, compound 3l showed significant potency against T. b. brucei with an EC50 of 2.8 ± 0.7 μM and a high selectivity index (Vairoletti et al., 2019).

Efficient Synthesis for Fragment Screening Libraries

1,4-Thiazepanes and 1,4-thiazepanones are notable for their three-dimensional character and are underrepresented in fragment screening libraries. An efficient one-pot synthesis method was developed using α,β-unsaturated esters and 1,2-amino thiols. This method facilitates the creation of diverse 3D fragments, including new BET bromodomain ligands (Pandey et al., 2020).

Pharmacological and Synthetic Profile of Benzothiazepine

The 1,5-benzothiazepines, closely related to 1,4-thiazepines, exhibit a range of biological activities including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. This review discusses the structure-activity relationship of these compounds, highlighting their importance in medicinal chemistry (Dighe et al., 2015).

Antioxidant and Cytotoxic Activities of 1,4-Thiazepine Derivatives

In a green synthesis approach, novel 1,4-thiazepine derivatives were created using microwave-assisted multicomponent reactions. These compounds demonstrated significant antioxidant activity and selective cytotoxicity against the carcinoma cell line HCT 116 (Shi et al., 2012).

Angiotensin-Converting Enzyme Inhibitors Based on 1,4-Thiazepines

1,4-Thiazepine-2,5-diones, among other derivatives, were found to inhibit angiotensin-converting enzyme (ACE) effectively. These compounds, acting as prodrugs, showed potent ACE inhibition and antihypertensive effects in rats, comparable to known drugs like captopril (Skiles et al., 1986).

Safety and Hazards

1,4-Thiazepan-5-one is classified as having acute toxicity (Category 3, Oral) and is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is toxic if swallowed and toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment and seeking immediate medical help if swallowed .

properties

IUPAC Name

1,4-thiazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUWZZKYXPWDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301568
Record name 1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2896-98-2
Record name 2896-98-2
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Record name 1,4-thiazepan-5-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-thiazepan-5-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the formation of 1,4-Thiazepan-5-one contribute to protein modification?

A1: The research highlights a novel method for protein modification utilizing cyclopropenone (CPO) reagents. These reagents react selectively with the 1,2-aminothiol group found specifically at the N-terminal cysteine residues of peptides and proteins []. This reaction forms a stable this compound linkage, effectively conjugating the CPO reagent to the protein. This approach is particularly valuable as it allows for targeted modification even in the presence of other reactive side chains, including internal cysteine residues, which are common in proteins [].

Q2: What are the advantages of using CPO reagents for protein conjugation compared to traditional methods?

A2: CPO reagents offer several advantages for protein modification. Firstly, they exhibit high selectivity for N-terminal cysteine residues over internal cysteine residues, a feature not easily achieved with traditional cysteine-modifying reagents []. This selectivity allows for precise control over the modification site, which is crucial for developing well-defined bioconjugates. Secondly, the reaction proceeds under mild, biocompatible conditions, minimizing the risk of protein denaturation or unwanted side reactions []. Lastly, the compatibility of CPO reagents with reducing agents like dithiothreitol (DTT) makes them particularly useful for working with proteins prone to dimerization [].

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